molecular formula C9H7ClF2O2 B12316940 3-(3-Chlorophenyl)-2,2-difluoropropanoic acid

3-(3-Chlorophenyl)-2,2-difluoropropanoic acid

Cat. No.: B12316940
M. Wt: 220.60 g/mol
InChI Key: OULIDVOKXJNAIZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2,2-difluoropropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a chlorinated phenyl ring and two fluorine atoms attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2,2-difluoropropanoic acid typically involves the introduction of the chlorophenyl group and the difluoropropanoic acid moiety through a series of chemical reactions. One common method involves the reaction of 3-chlorobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Formation of new compounds with different substituents on the phenyl ring.

Scientific Research Applications

3-(3-Chlorophenyl)-2,2-difluoropropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2,2-difluoropropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The presence of the chlorophenyl and difluoropropanoic acid moieties contributes to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2,2-difluoropropanoic acid
  • 3-(3-Bromophenyl)-2,2-difluoropropanoic acid
  • 3-(3-Chlorophenyl)-2,2-difluorobutanoic acid

Uniqueness

3-(3-Chlorophenyl)-2,2-difluoropropanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

3-(3-chlorophenyl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C9H7ClF2O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

OULIDVOKXJNAIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)(F)F

Origin of Product

United States

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